molecular formula C9H4ClNO5 B13243335 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid

3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B13243335
M. Wt: 241.58 g/mol
InChI Key: PJXVJNPTBWSGRG-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid (CAS 2092373-41-4) is a versatile benzofuran-based chemical building block with a molecular weight of 241.58 g/mol and the molecular formula C9H4ClNO5 . This compound features a benzofuran core scaffold substituted with a carboxylic acid group at the 2-position, a chloro substituent at the 3-position, and a nitro group at the 6-position, creating a multifunctional intermediate valuable for synthetic organic and medicinal chemistry research . The presence of three distinct functional groups on the benzofuran scaffold makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical development where the benzofuran structure is a privileged scaffold known for diverse biological activities. Researchers utilize this compound primarily as a key precursor in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and heterocyclic synthesis, enabling the exploration of structure-activity relationships in drug discovery programs. The specific electron-withdrawing nitro and chloro substituents make this compound particularly useful for designing molecules with potential pharmacological properties, while the carboxylic acid group allows for further derivatization through amidation and esterification reactions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Proper safety protocols should be followed when handling this material, and it is available through cold-chain transportation to ensure stability and purity .

Properties

Molecular Formula

C9H4ClNO5

Molecular Weight

241.58 g/mol

IUPAC Name

3-chloro-6-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H4ClNO5/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13)

InChI Key

PJXVJNPTBWSGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Overview

A prominent approach involves a one-pot three-step synthesis starting from substituted salicylaldehyde derivatives and chlorinated quinoline intermediates, leading to benzofuran derivatives bearing nitro and chloro substituents.

Synthetic Route

  • Step 1: Williamson ether synthesis between 2-chloromethylquinoline and substituted salicylaldehyde derivatives, catalyzed by potassium carbonate in acetonitrile, forming benzofuran precursors.
  • Step 2: Hydrolysis of ester groups at the quinoline ring to carboxylic acids.
  • Step 3: Intramolecular electrophilic cyclization facilitated by acid catalysis or base, leading to benzofuran formation with nitro and chloro groups positioned appropriately.

Data and Yields

Starting Material Reagents & Conditions Yield (%) Notes
2-Chloromethylquinoline Salicylaldehyde derivatives, K₂CO₃, reflux in CH₃CN 52–82 Efficient formation of benzofuran core
Nitro and chloro substituents N/A N/A Positioned via substituents on salicylaldehyde

This method is supported by the work of Gao et al., which demonstrated the efficacy of one-pot procedures in synthesizing benzofuran derivatives with various substitutions, including nitro and chloro groups, under mild conditions with good yields.

Aromatic Nucleophilic Substitution and Cyclization Using Salicylaldehyde Derivatives

Strategy

This approach involves initial substitution reactions on aromatic rings, followed by cyclization:

  • Initial step: Nucleophilic aromatic substitution (SNAr) of chlorinated quinoline with phenolic or salicylaldehyde derivatives bearing nitro groups.
  • Cyclization step: Acid-promoted intramolecular cyclization to form benzofuran rings.

Key Reactions

  • Reaction Conditions: Use of polar aprotic solvents (e.g., acetonitrile), with bases like potassium carbonate or sodium hydroxide.
  • Catalysts: Acid catalysts such as polyphosphoric acid or Lewis acids (e.g., zinc chloride) to promote cyclization.

Data Table

Starting Material Reagents Solvent Temperature Yield (%) Reference
2-Chloromethylquinoline Salicylaldehyde derivatives with nitro groups K₂CO₃, reflux 80–100°C 52–82
2-Hydroxy-1-naphthaldehyde Same conditions Same 80–100°C 69

This method emphasizes the importance of electronic effects of nitro groups in directing substitution and cyclization, as reported in recent studies.

Catalytic Cyclization via Metal-Catalyzed C–H Activation

Rhodium and Lewis-Acid Catalysis

Recent advances include the use of rhodium-based catalysts and Lewis acids to facilitate direct C–H activation and cyclization:

  • Rhodium Catalysis: Involves C–H activation on aromatic precursors, followed by migratory insertion and β-oxygen elimination to form benzofuran rings.
  • Lewis Acid Catalysis: Utilizes catalysts like scandium triflate or BF₃·OEt₂ to promote intramolecular cyclization from suitably substituted phenols and dicarbonyl compounds.

Synthetic Pathway

  • Step 1: Formation of benzofuran core via C–H activation.
  • Step 2: Introduction of nitro and chloro groups through electrophilic substitution or post-cyclization modifications.

Data Summary

Catalyst Substrate Yield (%) Conditions Reference
Rhodium complex Substituted benzofuran precursors 30–80 Low to moderate temperatures
Scandium triflate Alkynylbenzenes, phenols 75–91 Mild conditions

This catalytic approach offers high regioselectivity and functional group tolerance, enabling precise incorporation of nitro and chloro groups.

Oxidative Cyclization Using Metal Oxides and Hypervalent Iodine Reagents

Methodology

  • Oxidants: Use of oxidizing agents such as potassium permanganate, ceric ammonium nitrate, or hypervalent iodine reagents to promote oxidative cyclization of phenolic precursors.
  • Conditions: Reactions typically proceed in acetic acid, dichloromethane, or acetonitrile at ambient or elevated temperatures.

Data Table

Oxidant Substrate Yield (%) Conditions Reference
KMnO₄ Phenolic precursors 60–85 Reflux in acetic acid
Hypervalent iodine Salicylaldehyde derivatives 70–90 Room temperature

This approach is advantageous for introducing nitro groups via nitration prior to cyclization, enabling the synthesis of nitro-substituted benzofuran derivatives.

Summary of Key Research Discoveries

Discovery Significance Reference
One-pot three-step synthesis Efficient, high-yielding, mild conditions
Metal-catalyzed C–H activation Regioselectivity, functional group tolerance
Oxidative cyclization Versatile, suitable for nitro and chloro substitutions

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antifungal properties. Research is ongoing to explore its potential as a lead compound for drug development .

Medicine: Due to its biological activities, 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid and its derivatives are being investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases .

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The chloro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

  • 3-Chloro-1-benzofuran-2-carboxylic acid
  • 6-Nitro-1-benzofuran-2-carboxylic acid
  • 3-Bromo-6-nitro-1-benzofuran-2-carboxylic acid

Comparison: 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid is unique due to the presence of both chloro and nitro substituents, which enhance its reactivity and biological activity.

Biological Activity

3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzofuran core with both chloro and nitro substituents, enhancing its reactivity and biological activity. Its molecular formula is C_9H_6ClN_O_4 with a molecular weight of approximately 241.58 g/mol. The presence of these substituents is crucial as they influence the compound's interaction with biological targets.

The biological activity of 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid is primarily attributed to:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects.
  • Chloro Group Functionality : The chloro substituent enhances the compound's ability to penetrate cell membranes, increasing its efficacy against microbial cells.

Antimicrobial Activity

Research indicates that 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. For example:

  • Bacterial Strains : The compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5.64 to 156.47 µM .
  • Fungal Strains : It also exhibited antifungal properties against Candida albicans and Fusarium oxysporum, indicating its broad-spectrum antimicrobial potential .

Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • Cell Lines Tested : ME-180 (cervical), A549 (lung), HT-29 (colorectal), and B16 (melanoma) cell lines.
  • Potency : The compound showed significant antiproliferative activity, with some derivatives exhibiting up to four times greater potency than unsubstituted analogs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid, it is useful to compare it with related compounds:

Compound NameUnique FeaturesBiological Activity
3-Chloro-1-benzofuran-2-carboxylic acidLacks nitro substituentLess reactive than the 6-nitro variant
6-Nitro-1-benzofuran-2-carboxylic acidLacks chloro substituentPotentially different biological activity profile
3-Bromo-6-nitro-1-benzofuran-2-carboxylic acidBromine instead of chlorineMay exhibit different reactivity due to bromine
5-Chloro-4-nitro-1-benzofuran-2-carboxylic acidDifferent positioning of chloro and nitro groupsUnique reactivity profile due to structural differences

This table illustrates how the presence or absence of specific substituents impacts both the reactivity and biological efficacy of these compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of benzofuran compounds, including 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid. For instance:

  • Cytotoxicity Studies : A study assessed the cytotoxic effects on cancer cell lines, revealing that modifications at specific positions on the benzofuran ring can lead to enhanced biological activity .
  • Molecular Docking Simulations : These simulations have provided insights into how this compound interacts at a molecular level with targets such as tubulin, revealing potential pathways for anticancer action through inhibition of cellular processes .

Q & A

Q. What are the common synthetic routes for 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid?

A multi-step synthesis approach is typically employed. For example, benzofuran-2-carboxylic acid derivatives can be synthesized via ultrasound-assisted one-pot reactions using phase transfer catalysts (e.g., PEG-400) and refluxing conditions in acetonitrile. Chloro and nitro substituents are introduced sequentially, with careful control of reaction stoichiometry and temperature to avoid side reactions. Characterization via IR, NMR, and HRMS is critical to confirm structural integrity .

Q. How do the nitro and chloro substituents influence the compound’s reactivity?

The nitro group (-NO₂) is strongly electron-withdrawing, reducing electrophilic substitution reactivity at the benzofuran core. The chloro substituent (-Cl) also exerts an electron-withdrawing effect but may participate in nucleophilic aromatic substitution under specific conditions. These substituents enhance stability but require tailored reaction conditions (e.g., Pd-catalyzed C–H activation) for further functionalization .

Q. What analytical techniques are recommended for structural confirmation?

Use a combination of:

  • 1H/13C NMR : To identify proton environments and carbon frameworks.
  • IR Spectroscopy : To detect functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • HRMS : For precise molecular weight confirmation. Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) resolves ambiguities .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Ultrasound-assisted synthesis : Enhances reaction rates and reduces byproduct formation via cavitation effects.
  • Phase transfer catalysts (PEG-400) : Improve interfacial interactions in heterogeneous systems.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nitro-group introduction steps. Monitor reaction progress via TLC or HPLC to terminate steps at optimal conversion .

Q. What strategies address contradictory spectral data during characterization?

  • Multi-technique validation : Compare IR, NMR, and HRMS data with literature or simulated spectra.
  • Isotopic labeling : Resolve overlapping signals in NMR (e.g., deuteration of exchangeable protons).
  • X-ray crystallography : Provides unambiguous structural confirmation if crystals are obtainable .

Q. How can computational methods predict the compound’s stability under varying pH conditions?

  • DFT calculations : Model protonation states of the carboxylic acid and nitro groups to predict hydrolysis susceptibility.
  • Molecular dynamics simulations : Assess solvation effects in aqueous/organic matrices. Experimental validation via accelerated stability studies (e.g., pH 1–13 buffers at 40°C) complements computational insights .

Q. What are the challenges in introducing additional substituents to the benzofuran core?

  • Steric hindrance : The 3-chloro and 6-nitro groups limit accessibility to C-4 and C-5 positions.
  • Electrophilic substitution limitations : Use directing groups (e.g., –COOH) or transition-metal catalysis (e.g., Pd-mediated C–H activation) to functionalize specific sites .

Methodological Considerations Table

AspectRecommended ApproachKey References
Synthesis Ultrasound-assisted one-pot reaction with PEG-400 in refluxing MeCN
Purification Column chromatography (silica gel, ethyl acetate/hexane gradient)
Stability Analysis pH-dependent degradation studies with HPLC monitoring
Byproduct Analysis LC-MS to identify side products (e.g., dechlorinated or over-nitrated derivatives)

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